2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidin-4-one) substituted with a 3-ethyl group and a 2-(azepan-1-yl)-2-oxoethylsulfanyl moiety. Key physicochemical properties include:
- Molecular Formula: C27H30N4O2S2
- Molecular Weight: 506.69 g/mol
- logP: 5.75 (indicative of high lipophilicity)
- Polar Surface Area (PSA): 50.395 Ų (moderate polarity) .
The azepan-1-yl group (7-membered ring) and ethyl substituent contribute to its steric and electronic profile, which may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(7-10-22-14)17-16(19)23-11-13(20)18-8-5-3-4-6-9-18/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMLDWYDYOTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent, such as xylene, and using a desiccant like calcium chloride to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thieno[3,2-d]pyrimidin-4-one Derivatives
- Compound F396-0842 (): Shares the thieno[3,2-d]pyrimidin-4-one core but substitutes the 3-ethyl group with a 4-fluorobenzyl moiety.
- Compound 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (): Core: Thieno[2,3-d]pyrimidin-4-one (positional isomer of the target compound). Substituents: 5,6-dimethyl groups and 4-fluorophenyl-oxoethylsulfanyl. Impact: The 2,3-d fused ring system may alter π-π stacking interactions compared to the 3,2-d isomer .
Benzo-Fused Thienopyrimidinones
- Compound 61 (): 2-Phenyl-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one. Activity: IC50 = 21 nM (TNKS1), 29 nM (TNKS2). Key Feature: Benzene ring fusion increases aromatic surface area, enhancing potency against tankyrases (TNKS) .
Substituent Modifications
Azepan-1-yl vs. Piperidin-1-yl
Sulfanyl-Linked Groups
- Compound 686772-00-9 (): Features a 4-chlorophenyl-oxoethylsulfanyl group and 4-methylphenyl substituent.
Physicochemical and Pharmacokinetic Properties
*Estimated values based on analogous structures.
Biological Activity
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has gained attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound's structure includes a thieno[3,2-d]pyrimidine core with an azepane ring and a sulfanyl group. Its molecular formula is with a molecular weight of 298.37 g/mol. The synthesis typically involves multi-step organic reactions that introduce the azepane and sulfanyl functionalities into the thieno[3,2-d]pyrimidine framework.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- In vitro studies : A series of compounds were tested against over 60 human tumor cell lines. Compounds similar to 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibited significant growth inhibition. Notably, certain derivatives demonstrated better activity than standard chemotherapeutics like 5-fluorouracil .
- Mechanism of action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in tumor cells .
Antimicrobial and Antiviral Properties
The compound has also shown promise in preclinical studies for its antimicrobial and antiviral activities:
- Antimicrobial assays : Various derivatives have been tested against bacterial strains and fungi, showing varying degrees of efficacy. The presence of the thieno ring system enhances the compound's ability to penetrate microbial membranes .
The biological activity of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes like DHFR, disrupting their function and leading to reduced proliferation of cancer cells.
- Receptor Interaction : It may also interact with cell surface receptors involved in signaling pathways that regulate cell survival and apoptosis .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
